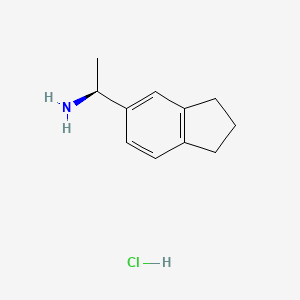
(S)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride is a chiral amine compound that has potential applications in various fields such as medicinal chemistry and organic synthesis. The compound’s structure includes an indane moiety, which is a bicyclic hydrocarbon, and an amine group, making it a versatile intermediate in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with indanone, which is subjected to a reduction reaction to form indanol.
Formation of the Amine: The indanol is then converted to the corresponding amine through reductive amination using reagents such as sodium cyanoborohydride.
Resolution of Enantiomers: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Formation of Hydrochloride Salt: Finally, the (S)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
(S)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological conditions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride: The enantiomer of the compound with potentially different biological activity.
1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine: The non-chiral version of the compound.
Indan-1-amine derivatives: Compounds with similar indane structures but different substituents.
Uniqueness
(S)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other similar compounds.
Propriétés
Formule moléculaire |
C11H16ClN |
|---|---|
Poids moléculaire |
197.70 g/mol |
Nom IUPAC |
(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8(12)10-6-5-9-3-2-4-11(9)7-10;/h5-8H,2-4,12H2,1H3;1H/t8-;/m0./s1 |
Clé InChI |
URNAUSYFPYPCSD-QRPNPIFTSA-N |
SMILES isomérique |
C[C@@H](C1=CC2=C(CCC2)C=C1)N.Cl |
SMILES canonique |
CC(C1=CC2=C(CCC2)C=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



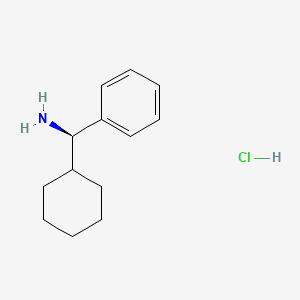
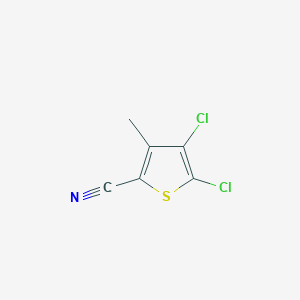
![(2S,3S)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B13650577.png)


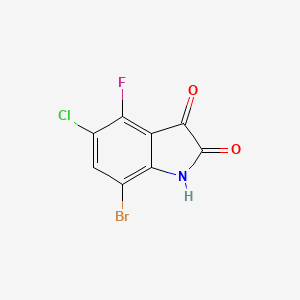
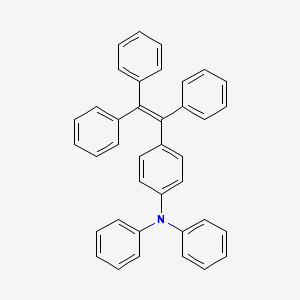
![(2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13650642.png)
![3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13650661.png)
